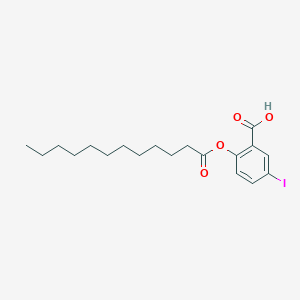

2-(Dodecanoyloxy)-5-iodobenzoic acid

Description

2-(Dodecanoyloxy)-5-iodobenzoic acid is a halogenated benzoic acid derivative characterized by a dodecanoyloxy (laurate) ester group at the 2-position and an iodine substituent at the 5-position of the aromatic ring. Its molecular formula is C₁₉H₂₇IO₄, with a molecular weight of 470.32 g/mol. The compound combines lipophilic (dodecanoyloxy chain) and polar (iodo and carboxylic acid) groups, making it amphiphilic.

Properties

CAS No. |

113467-95-1 |

|---|---|

Molecular Formula |

C19H27IO4 |

Molecular Weight |

446.3 g/mol |

IUPAC Name |

2-dodecanoyloxy-5-iodobenzoic acid |

InChI |

InChI=1S/C19H27IO4/c1-2-3-4-5-6-7-8-9-10-11-18(21)24-17-13-12-15(20)14-16(17)19(22)23/h12-14H,2-11H2,1H3,(H,22,23) |

InChI Key |

JDBVBEVWYAFSFW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC1=C(C=C(C=C1)I)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dodecanoyloxy)-5-iodobenzoic acid typically involves the esterification of 5-iodosalicylic acid with dodecanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Dodecanoyloxy)-5-iodobenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, resulting in the formation of 2-(Dodecanoyloxy)benzoic acid.

Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.

Major Products

Oxidation: Formation of dodecanoic acid and 5-iodosalicylic acid.

Reduction: Formation of 2-(Dodecanoyloxy)benzoic acid.

Substitution: Formation of derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

2-(Dodecanoyloxy)-5-iodobenzoic acid has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Dodecanoyloxy)-5-iodobenzoic acid involves its interaction with specific molecular targets. The dodecanoyloxy group can interact with lipid membranes, potentially disrupting their integrity. The iodine atom may participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Substituent Comparison of 5-Iodobenzoic Acid Derivatives

| Compound Name | 2-Position Substituent | 5-Position Substituent | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|---|

| 2-(Dodecanoyloxy)-5-iodobenzoic acid | Dodecanoyloxy (C₁₂H₂₃O₂) | Iodo | 470.32 | Antimicrobial, amphiphilic |

| 2-Acetyloxy-5-iodobenzoic acid | Acetyloxy (C₂H₃O₂) | Iodo | 306.05 | Pharmaceutical intermediate |

| 2-Chloro-5-iodobenzoic acid | Chloro | Iodo | 282.46 | Organic synthesis reagent |

| 2-Amino-5-iodobenzoic acid | Amino | Iodo | 263.03 | Precursor for dyes, imaging agents |

| 5-Iodosalicylic acid | Hydroxy | Iodo | 264.03 | Reagent in Congo Red synthesis |

Key Observations :

- Bioactivity : Halogen substituents (iodo, chloro) at the 5-position increase electrophilicity, facilitating interactions with bacterial proteins or nucleic acids .

Antimicrobial Activity Comparison

Table 2: Antimicrobial Efficacy Against Staphylococcus aureus

Notes:

- The laurate group in 3-(dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid confers 8-fold higher potency than lauric acid alone, demonstrating the critical role of esterification .

- The iodine atom in 5-iodosalicylic acid derivatives enhances antimicrobial specificity, particularly against Gram-positive bacteria .

Physicochemical Properties

Table 3: Solubility and Stability Profiles

| Compound | Water Solubility | LogP | Stability Notes |

|---|---|---|---|

| This compound | Low | ~5.2 | Hydrolytically unstable at high pH |

| 5-Iodosalicylic acid | Moderate | 2.8 | Stable in acidic conditions |

| 2-Acetyloxy-5-iodobenzoic acid | Low | 3.1 | Sensitive to esterase cleavage |

| 2-Iodobenzoic acid (parent compound) | Moderate | 2.5 | High thermal stability |

Key Insights :

- The dodecanoyloxy chain significantly increases LogP, reducing aqueous solubility but improving lipid bilayer interactions .

- Ester derivatives (e.g., acetyloxy, dodecanoyloxy) are prone to hydrolysis, necessitating formulation in non-aqueous carriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.